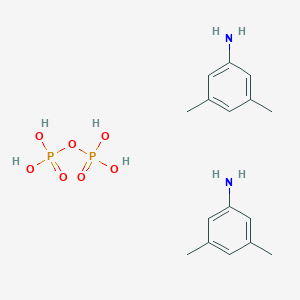![molecular formula C17H17BrN2O3 B14240480 Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- CAS No. 302810-80-6](/img/structure/B14240480.png)
Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- is an organic compound that belongs to the class of azobenzene derivatives. These compounds are known for their photo-isomerizable properties, meaning they can change their structure when exposed to light. This particular compound has a molecular formula of C17H17N2O3Br and a molecular weight of 377.23 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- typically involves the reaction of p-aminobenzoic acid with nitrosobenzene. This reaction is carried out under controlled conditions to ensure the formation of the desired azobenzene derivative . The process involves the following steps:
- p-Aminobenzoic acid is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-(4-bromobutoxy)phenol to form the azobenzene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a photo-switchable molecule in studies involving light-induced molecular changes.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials, such as photo-responsive polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- involves its ability to undergo photo-isomerization. When exposed to light, the compound changes its structure from the trans to the cis form. This structural change can affect its interaction with molecular targets, such as proteins and nucleic acids, thereby influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Phenylazo)benzoic acid: Another azobenzene derivative with similar photo-isomerizable properties.
Azobenzene-4-carboxylic acid: Known for its use in photo-responsive materials.
Azoic acid: Utilized in dye synthesis and other industrial applications.
Uniqueness
The presence of the bromine atom allows for further functionalization, making it a versatile compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
302810-80-6 |
|---|---|
Molekularformel |
C17H17BrN2O3 |
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
4-[[4-(4-bromobutoxy)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H17BrN2O3/c18-11-1-2-12-23-16-9-7-15(8-10-16)20-19-14-5-3-13(4-6-14)17(21)22/h3-10H,1-2,11-12H2,(H,21,22) |
InChI-Schlüssel |
ZDQOWEBGPDDUSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)OCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


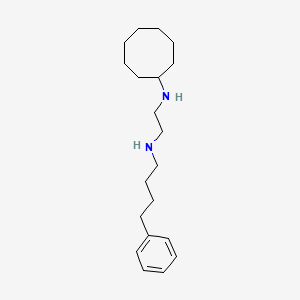

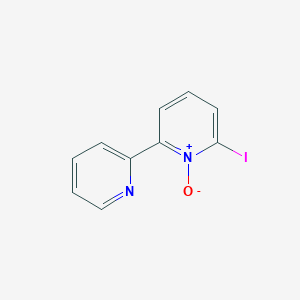
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)

![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
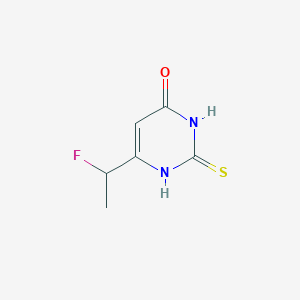
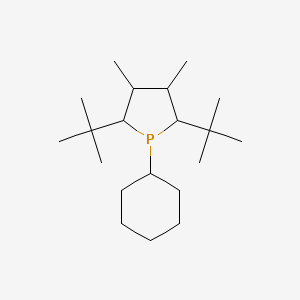
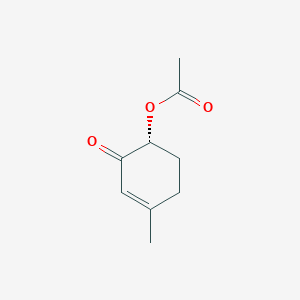
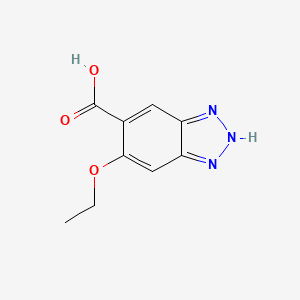
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
